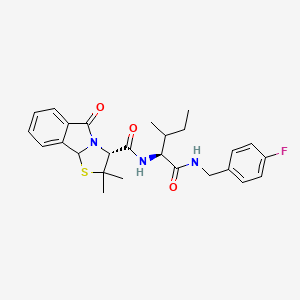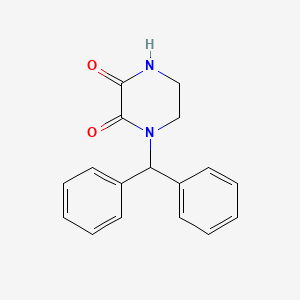
2,3-Piperazinedione, 1-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinedione, 1-(diphenylmethyl)- is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(diphenylmethyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Piperazinedione, 1-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as ruthenium tetroxide (RuO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, diketopiperazines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
2,3-Piperazinedione, 1-(diphenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-(diphenylmethyl)- involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. The compound targets the tubulin protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibenzylpiperazine
- 2-Piperazinone
- 2,6-Piperazinedione
- 1-Benzoyl-4-benzylpiperazine
Uniqueness
2,3-Piperazinedione, 1-(diphenylmethyl)- is unique due to its specific substitution pattern and its potent biological activities. Unlike other piperazine derivatives, it has shown significant anticancer activity by inhibiting tubulin polymerization, making it a promising candidate for further drug development .
Propiedades
Número CAS |
918428-83-8 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-benzhydrylpiperazine-2,3-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-17(21)19(12-11-18-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20) |
Clave InChI |
BFJRHMMAFBBBRD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
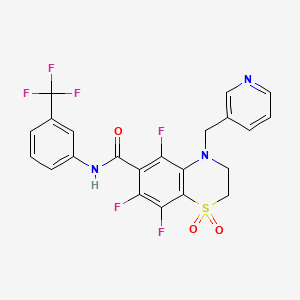
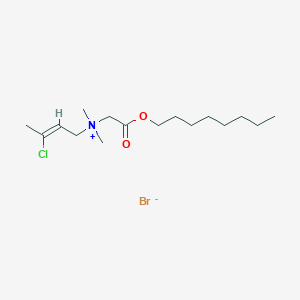


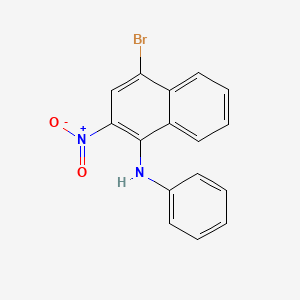
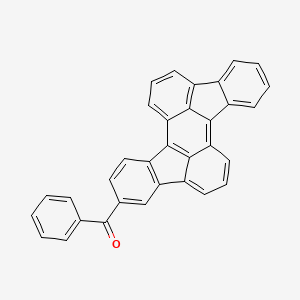
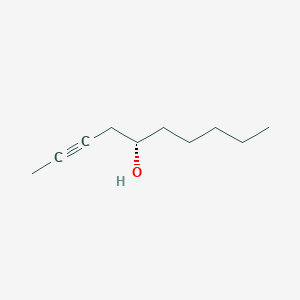
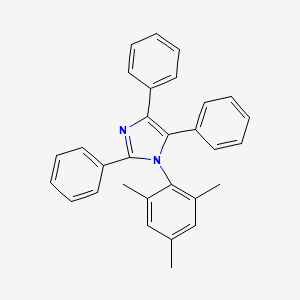
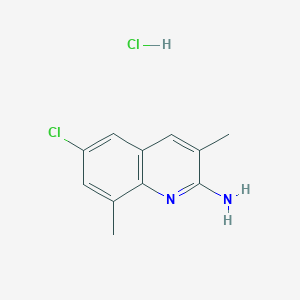
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
